8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Catalog No.
S13997685
CAS No.
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4...

Product Name

8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

IUPAC Name

8-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5,9,13H,6H2,1-2H3

InChI Key

KMVFOTVSVGOKCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C(=CC=C2)Br)O)C

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a member of the chroman family, specifically classified as a chromanol derivative. Its molecular formula is C11H13BrO2C_{11}H_{13}BrO_2, and it has a molecular weight of approximately 255.11 g/mol. The structure comprises a benzopyran ring system with a bromine atom at the 8th position and two methyl groups at the 2nd position. This compound is notable for its unique chemical properties and potential biological activities, making it an important subject in medicinal chemistry and pharmacological research .

Typical for chroman derivatives:

  • Bromination: The compound can be further brominated at available positions, leading to polybrominated derivatives.
  • Oxidation: Under oxidative conditions, it may form chromanone derivatives by introducing additional oxygen functionalities.
  • Reduction: Reduction reactions can convert it to corresponding alcohols or diols.
  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, yielding diverse derivatives with different functional groups .

Research indicates that 8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibits a range of biological activities:

  • Antioxidant Activity: It acts as a free radical scavenger, protecting cells from oxidative stress.
  • Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation in various studies.
  • Antimicrobial Effects: It displays activity against several bacterial strains and fungi.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential .

The synthesis of 8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be accomplished through several methods:

  • Bromination of Chromanones: A common method involves brominating 2,2-dimethylchroman-4-one using brominating agents such as pyridinium tribromide in solvents like methylene chloride at room temperature.
  • Cyclization Reactions: Starting from appropriate phenolic precursors and employing cyclization techniques can yield the desired chromanol structure.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be utilized to enhance yield and purity while minimizing reaction time .

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has diverse applications in various fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting various diseases.
  • Cosmetic Industry: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.
  • Biological Research: Used in studies investigating enzyme interactions and cellular pathways related to its pharmacological effects .

Studies on the interactions of 8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol have revealed its binding affinity to several biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Binding: Research has indicated potential interactions with receptors implicated in neurotransmission and cellular signaling.
  • Cellular Uptake: Investigations into its cellular uptake mechanisms are ongoing to understand how it exerts its biological effects at the molecular level .

Several compounds share structural similarities with 8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
ChromanoneLacks bromine and methyl groupsExhibits different biological activities
2,2-DimethylchromanoneSimilar structure without bromineVariations in reactivity and applications
8-Bromo-2,3-dihydrochromanoneSimilar but with different substitution patternsPotentially altered pharmacological profiles
6-Bromo-8-chloro-2,2-dimethylchromanoneContains chlorine instead of bromineDifferent reactivity due to halogen substitution

The uniqueness of 8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol lies in its specific halogenation pattern combined with methyl substitutions that confer distinct biological activities compared to its analogs .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.00989 g/mol

Monoisotopic Mass

256.00989 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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